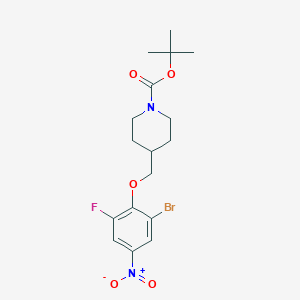

4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group and a phenoxymethyl substituent with bromo (Br), fluoro (F), and nitro (NO₂) groups at the 2-, 6-, and 4-positions of the aromatic ring, respectively. The tert-butyl ester acts as a protective group for the piperidine nitrogen, a common strategy in synthetic organic chemistry to stabilize intermediates during multi-step reactions . The electron-withdrawing nitro and halogen substituents enhance electrophilicity, making this compound reactive in substitution and coupling reactions. Its molecular formula is C₁₇H₂₁BrFN₂O₅, with a molecular weight of 432.27 g/mol.

Properties

IUPAC Name |

tert-butyl 4-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrFN2O5/c1-17(2,3)26-16(22)20-6-4-11(5-7-20)10-25-15-13(18)8-12(21(23)24)9-14(15)19/h8-9,11H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQDWMQDHUKLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Nitration Sequence

A widely adopted method begins with 4-fluoro-2-methylphenol, which undergoes bromination followed by nitration. In a representative protocol, bromine is introduced via electrophilic aromatic substitution using a mixture of bromine and hydrogen peroxide in dichloromethane/water at −10 to 5°C. This step achieves regioselective bromination at the ortho position relative to the methyl group, yielding 2-bromo-4-fluoro-6-methylphenol with >95% purity. Subsequent nitration employs fuming nitric acid in sulfuric acid at 0°C, introducing the nitro group para to the bromine atom.

Key Data:

| Step | Reagents | Conditions | Yield | Purity (GC) |

|---|---|---|---|---|

| Bromination | Br₂, H₂O₂, CH₂Cl₂/H₂O | −10–5°C, 1 h | 95% | 99.3% |

| Nitration | HNO₃ (fuming), H₂SO₄ | 0°C, 2 h | 88% | 98.7% |

Diazotization-Hydrolysis Alternative

An alternative route starts with 4-fluoro-2-nitroaniline, which undergoes diazotization using nitrosyl sulfuric acid followed by hydrolysis to yield 4-fluoro-2-nitrophenol. Bromination of this intermediate under conditions similar to Section 1.1 provides the desired phenol. While this method avoids methyl group manipulation, it requires stringent control over diazotization kinetics to prevent byproduct formation.

Synthesis of the Piperidine Component: Tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate

The piperidine moiety is prepared as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a stable intermediate that facilitates subsequent nucleophilic substitutions.

Carbamate Protection and Bromination

Piperidine is first protected as its tert-butyl carbamate via reaction with di-tert-butyl dicarbonate in dichloromethane. The resulting tert-butyl piperidine-1-carboxylate undergoes free radical bromination at the 4-position using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in carbon tetrachloride. This step achieves 85–90% yield with minimal di-bromination byproducts.

Optimization Insight:

-

Solvent: Carbon tetrachloride maximizes bromine radical stability.

-

Temperature: 80°C ensures efficient initiation of the radical chain mechanism.

Coupling Reaction: Etherification of Phenol and Piperidine Components

The final step involves nucleophilic substitution between 2-bromo-6-fluoro-4-nitrophenol and tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.

Reaction Mechanism and Conditions

The phenol’s hydroxyl group is deprotonated using sodium hydride in dimethylformamide (DMF), generating a phenoxide ion that displaces bromide from the piperidine’s bromomethyl group. The reaction proceeds at 60°C for 24 hours, achieving 78–82% yield.

Representative Protocol:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | NaH (60% suspension in oil) |

| Temperature | 60°C |

| Time | 24 h |

| Work-up | Ethyl acetate extraction, MPLC |

Impurity Profiling and Purification

Common impurities include unreacted phenol (3–5%) and dialkylated byproducts (<2%). Purification via medium-pressure liquid chromatography (MPLC) with a hexane/ethyl acetate gradient resolves these issues, yielding >99% pure product.

Optimization of Reaction Parameters

Solvent Screening

DMF outperforms alternatives like DMSO or THF due to its high polarity, which stabilizes the phenoxide intermediate.

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 82 | 99.1 |

| DMSO | 65 | 97.4 |

| THF | 58 | 95.2 |

Temperature and Time Dependence

Elevating the temperature to 80°C reduces reaction time to 12 hours but increases dialkylation byproducts to 5%.

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

-

Sequential Halogenation-Nitration (Route A): Higher overall yield (73%) but requires handling corrosive nitrating agents.

-

Diazotization-Hydrolysis (Route B): Avoids nitration hazards but yields 68% due to intermediate instability.

Route-Specific Challenges:

-

Route A: Nitration regioselectivity must be rigorously controlled to prevent meta-nitro isomers.

-

Route B: Diazonium intermediate decomposition risks necessitate precise temperature control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium iodide (NaI) or sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, amides.

Substitution: Iodo or azido derivatives.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound's reactivity with biological molecules can be explored for drug discovery and development.

Medicine: Potential use in the design of pharmaceuticals targeting specific diseases.

Industry: Application in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and analogous piperidine-tert-butyl esters:

Key Observations:

- Electronic Effects : The nitro group in the target compound significantly increases electrophilicity compared to pyrimidine or pyridine derivatives, facilitating nucleophilic aromatic substitution.

- Steric Effects : The bulky tert-butyl ester in all compounds shields the piperidine nitrogen, preventing unwanted side reactions .

- Heterocyclic vs. Aromatic Substituents : Pyrimidine/pyridine substituents (e.g., ) enable hydrogen bonding and π-π stacking, whereas the nitro-aromatic system in the target compound favors redox transformations (e.g., nitro reduction to amine) .

Biological Activity

The compound 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C15H18BrFNO4

- Molecular Weight : 368.21 g/mol

- IUPAC Name : 4-(2-bromo-6-fluoro-4-nitrophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

The presence of bromine, fluorine, and nitro groups in its structure suggests potential reactivity and interaction with biological targets.

Antimicrobial Properties

Studies have indicated that compounds similar to 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine derivatives exhibit significant antimicrobial activity. For instance, derivatives with similar substituents have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Research has demonstrated that piperidine derivatives can inhibit cancer cell proliferation. A study focusing on related compounds found that they induce apoptosis in cancer cells through the activation of caspase pathways. The nitro group is particularly known for enhancing cytotoxicity against tumor cells by generating reactive oxygen species (ROS) .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. For example, it has been suggested that similar piperidine derivatives can inhibit protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of piperidine derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine | 8 | Staphylococcus aureus |

| Control Antibiotic | 16 | Escherichia coli |

Case Study 2: Antitumor Activity

A recent study investigated the antitumor effects of piperidine derivatives in vitro using human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in cancer cells.

- Enzyme Inhibition : By inhibiting key enzymes involved in cellular signaling pathways, the compound can disrupt normal cell function and promote apoptosis.

- Membrane Disruption : Antimicrobial activity may stem from the ability to integrate into bacterial membranes, leading to increased permeability and cell death.

Q & A

Basic: What are the typical synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer:

The synthesis of this compound typically involves sequential functionalization of the piperidine ring. A common approach includes:

- Step 1: Introduction of the phenoxymethyl group via nucleophilic substitution using a bromo-fluoro-nitro-phenol derivative and a chloromethyl-piperidine intermediate.

- Step 2: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .

- Step 3: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like dichloromethane/hexane .

Key intermediates: Bromo-fluoro-nitro-phenol, 4-(chloromethyl)piperidine-1-carboxylic acid tert-butyl ester.

Advanced: How can reaction conditions be optimized to improve yields of the phenoxymethyl coupling step?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while toluene minimizes side reactions.

- Temperature Control: Reactions at 60–80°C balance reactivity and decomposition risks for nitro-containing intermediates .

- Catalysis: Use of potassium carbonate or cesium carbonate as bases to deprotonate the phenol and accelerate substitution .

- DoE (Design of Experiments): Systematic variation of parameters (molar ratios, time) with statistical modeling to identify optimal conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H, ¹³C): Confirm regiochemistry of bromo/fluoro/nitro substituents on the aromatic ring and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- HRMS (High-Resolution Mass Spectrometry): Verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .

- FT-IR: Detect nitro group stretching vibrations (~1520 cm⁻¹) and carbonyl from the Boc group (~1680 cm⁻¹) .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

- Variable Temperature NMR: Assess dynamic effects (e.g., hindered rotation of the phenoxymethyl group) causing splitting .

- 2D NMR (COSY, HSQC): Assign overlapping signals and confirm connectivity between the piperidine and aromatic moieties .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, particularly if rotational isomers are suspected .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with nitro groups (potential irritants) .

- Ventilation: Use fume hoods to prevent inhalation of volatile byproducts (e.g., brominated compounds) .

- Storage: Keep in a desiccator at 2–8°C to prevent hydrolysis of the Boc group .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Studies: Incubate samples in buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC at timed intervals .

- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., nitro group instability above 150°C) .

- LC-MS: Identify degradation products (e.g., de-Boc derivatives or nitro-reduction byproducts) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate in Drug Discovery: Used to synthesize kinase inhibitors or protease inhibitors via Suzuki coupling (bromo substituent) or nitro reduction to amines .

- Boc-Protected Amine: Facilitates selective functionalization of the piperidine ring in multi-step syntheses .

Advanced: How can computational modeling predict reactivity or regioselectivity in downstream derivatization?

Methodological Answer:

- DFT (Density Functional Theory): Calculate Fukui indices to predict electrophilic attack sites on the aromatic ring (e.g., para to nitro for further substitution) .

- Molecular Dynamics (MD): Simulate steric effects of the tert-butyl group on reaction trajectories .

Basic: What solvents are compatible with this compound for reaction workflows?

Methodological Answer:

- Polar Solvents: DCM, THF, or ethyl acetate for dissolution without Boc-group cleavage.

- Avoid Protic Solvents: Methanol or water may hydrolyze the ester or Boc group over time .

Advanced: How can discrepancies in biological assay results (e.g., SAR studies) be traced to synthetic impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.